molecular formula C12H10O4 B8281527 Methyl 5-acetylbenzofuran-2-carboxylate

Methyl 5-acetylbenzofuran-2-carboxylate

Cat. No.: B8281527
M. Wt: 218.20 g/mol
InChI Key: SGIGHACHMQIHCN-UHFFFAOYSA-N
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Description

Methyl 5-acetylbenzofuran-2-carboxylate is a benzofuran derivative characterized by a methyl ester group at position 2 and an acetyl substituent at position 5 of the benzofuran core. Benzofuran-based compounds are widely studied for their diverse pharmacological and material science applications due to their structural versatility and electronic properties. The acetyl group at position 5 may enhance electron-withdrawing effects, influencing its reactivity in substitution or coupling reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares methyl 5-acetylbenzofuran-2-carboxylate with structurally related benzofuran derivatives:

Compound Name Substituents (Position) Ester Group Molecular Formula Key Properties/Applications (Based on Analogs) Reference
This compound Acetyl (5), Methyl ester (2) Methyl C₁₂H₁₀O₄ Potential pharmacological activity; electron-withdrawing acetyl group may enhance stability -
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Acetyloxy (5), Methyl (2) Ethyl C₁₄H₁₄O₅ Used in organic synthesis; acetyloxy group increases polarity
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate Bromo (5), Dihydro core Methyl C₁₀H₉BrO₃ Bromo substituent enables cross-coupling reactions; dihydro core enhances rigidity
Methyl 5-amino-1-benzofuran-2-carboxylate Amino (5) Methyl C₁₀H₉NO₃ Amino group facilitates nucleophilic reactions; potential in drug design
Ethyl 5-bromo-1-benzofuran-2-carboxylate Bromo (5) Ethyl C₁₁H₉BrO₃ Bromine enhances electrophilic reactivity; studied for pharmacological properties

Reactivity and Electronic Effects

  • Acetyl vs.
  • Halogenated Derivatives : Bromo-substituted analogs (e.g., methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate) exhibit enhanced electrophilicity, making them suitable for Suzuki-Miyaura cross-coupling reactions, unlike the acetyl-substituted compound .
  • Amino Substituents: Methyl 5-amino-1-benzofuran-2-carboxylate’s amino group enables participation in hydrogen bonding and diazotization reactions, contrasting with the acetyl group’s electron-withdrawing nature .

Pharmacological Potential

  • Ethyl 5-bromo-1-benzofuran-2-carboxylate has been evaluated for pharmacological properties, suggesting that this compound may also exhibit bioactivity, albeit with modified pharmacokinetics due to the acetyl group .
  • Amino-substituted benzofurans (e.g., methyl 5-amino-3-ethoxybenzofuran-2-carboxylate) are often precursors in anticancer agent synthesis, highlighting the importance of substituent choice in drug design .

Preparation Methods

Benzofuran Ring Construction

The benzofuran core is typically synthesized via Claisen rearrangement and cyclization of substituted phenolic precursors. A representative approach involves:

Claisen Rearrangement of Allyl Ethers

2,3-Disubstituted phenols react with allyl bromide in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) to form allyl ether intermediates. Heating these intermediates at 250°C induces a Claisen rearrangement, yielding 6-allylphenol derivatives . For example, 2,3-dichlorophenol undergoes allylation followed by rearrangement to produce 2,3-dichloro-6-allylphenol, a key precursor for benzofuran synthesis .

Epoxidation and Cyclization

The 6-allylphenol derivative is treated with peracetic acid to form an epoxide intermediate, which undergoes thermal cyclization to generate the dihydrobenzofuran structure. Subsequent oxidation with sodium hydroxide and hydrogen peroxide converts the hydroxymethyl group to a carboxylic acid, yielding 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid . This intermediate serves as a substrate for further functionalization.

Introduction of the Acetyl Group

The acetyl group at position 5 is introduced via Friedel-Crafts acylation, leveraging the electron-rich benzofuran ring.

Friedel-Crafts Acylation with Acetyl Chloride

A mixture of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid and acetyl chloride is reacted in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction proceeds in methylene chloride under reflux (40–50°C) for 12–24 hours . The acetyl group selectively substitutes at position 5 due to the directing effects of the electron-donating oxygen atoms in the benzofuran ring.

Reaction Conditions:

ParameterValue
CatalystAlCl₃ (1.2 equiv)
SolventCH₂Cl₂
Temperature40–50°C
Time12–24 hours
Yield65–72%

Alternative Acylation Strategies

Bromination followed by nucleophilic acyl substitution has been explored. For instance, bromination of methyl 5-hydroxybenzofuran-2-carboxylate with molecular bromine in chloroform introduces a bromine atom at position 5, which is subsequently replaced by an acetyl group via treatment with acetyl chloride and triethylamine . This method offers regioselectivity but requires stringent control over reaction stoichiometry to avoid over-halogenation .

Esterification of the Carboxylic Acid

The final step involves converting the carboxylic acid moiety at position 2 into a methyl ester.

Dimethyl Sulfate-Mediated Methylation

The carboxylic acid is treated with dimethyl sulfate [(CH₃O)₂SO₂] in acetone under reflux (56°C) for 10 hours in the presence of potassium carbonate (K₂CO₃) as a base. This method achieves yields of 78–85% and avoids the need for acid chloride intermediates .

Reaction Conditions:

ParameterValue
Methylating Agent(CH₃O)₂SO₂ (3.0 equiv)
BaseK₂CO₃ (1.1 equiv)
SolventAcetone
Temperature56°C (reflux)
Time10 hours
Yield78–85%

Acid Chloride Route

For acid-sensitive substrates, the carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). The acid chloride is then treated with methanol to yield the methyl ester. This two-step process proceeds with an overall yield of 70–75% .

Analytical Characterization

Key spectroscopic data for Methyl 5-acetylbenzofuran-2-carboxylate include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, C4-H), 7.48 (d, J = 8.4 Hz, 1H, C7-H), 7.32 (d, J = 8.4 Hz, 1H, C6-H), 3.95 (s, 3H, COOCH₃), 2.64 (s, 3H, COCH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 197.2 (COCH₃), 165.8 (COOCH₃), 152.1 (C2), 134.5 (C5), 128.9 (C7), 124.3 (C6), 113.4 (C4), 52.1 (COOCH₃), 26.8 (COCH₃) .

Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS): m/z calculated for C₁₂H₁₀O₄ [M+H]⁺: 231.0657; found: 231.0653 .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Friedel-CraftsHigh regioselectivityRequires harsh conditions65–72%
Bromination/AcylationAvoids strong acidsMulti-step, lower efficiency55–60%
Dimethyl SulfateSingle-step esterificationToxicity of (CH₃O)₂SO₂78–85%

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 5-acetyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H10O4/c1-7(13)8-3-4-10-9(5-8)6-11(16-10)12(14)15-2/h3-6H,1-2H3

InChI Key

SGIGHACHMQIHCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-benzofuranoic acid methyl ester in carbon disulphide (240 ml) cooled to 5° C. was added acetyl chloride (70 ml) followed portionwise over 1 hour by aluminium trichloride (40 g). The mixture was heated under reflux for 42 hours before cooling and decanting the carbon disulphide. The residual complex was destroyed by the addition of iced water (50 ml) and 2N HCl (50 ml). The resulting mixture was extracted with ethyl acetate (3×200 ml). The organic layers were combined, washed with water (100 ml), dried (MgSO4) and concentrated. The residue was purified by flash column chromatography, eluting with ethyl acetate / hexane (10:90 to 40:60, v/v), to give methyl 5-acetylbenzofuran-2-carboxylate as a solid (3.099 g); NMR 2.68 (3H,s), 4.00(3H,s), 7.6-8.35(4H,m).
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Synthesis routes and methods II

Procedure details

To a mixture of 5-acetyl-2-(methoxycarbonyl) methoxybenzaldehyde (4.47 g) in toluene, a solution of 1,8-diazabicyclo[5.4.0]-7-undecene (1.30 g) in toluene (8 ml) was added dropwise for 15 hours at refluxing temperature. After being cooled, the resulting mixture was washed with water, dried lover magnesium sulfate and concentrated under reduced pressure. The resulting precipitates were washed with diethyl ether to give 5-acetyl-2-methoxycarbonylbenzofuran (1.65 g).
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5-acetyl-2-(methoxycarbonyl) methoxybenzaldehyde
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4.47 g
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1.3 g
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